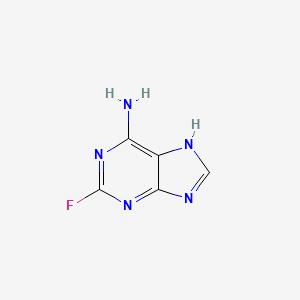

2-Fluoroadenine

Descripción

This compound is a fluorinated heterocyclic 2-ring compound. This compound is the base moiety for many carbocyclic and acyclic nucleoside analogues, which may be used in antineoplastic studies.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoro-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMPTBDYDNUJLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220264 | |

| Record name | 2-Fluoroadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-49-2 | |

| Record name | 2-Fluoroadenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoroadenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoroadenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoroadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoroadenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUOROADENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C8H3H4EBG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of 2-Fluoroadenine: A Technical Guide for Researchers

An In-Depth Examination of the Metabolic Activation, Cellular Targets, and Biological Consequences of a Potent Antimetabolite

Introduction

2-Fluoroadenine (2-FA) is a purine analog that has demonstrated significant cytotoxic effects in both proliferating and non-proliferating cancer cells. Its utility as a therapeutic agent and a research tool stems from its ability to disrupt fundamental cellular processes, primarily DNA and RNA synthesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, intended for researchers, scientists, and drug development professionals. The document details its metabolic activation, key enzymatic targets, and the subsequent impact on cellular function, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Metabolic Activation of this compound

This compound, in its base form, is not biologically active. Its cytotoxic effects are contingent upon its intracellular conversion to the active triphosphate metabolite, 2-fluoro-adenosine triphosphate (2-fluoro-ATP). This activation is a multi-step process initiated by cellular enzymes.

The primary pathway for the activation of this compound is through the purine salvage pathway. The enzyme adenine phosphoribosyltransferase (APRT) catalyzes the conversion of this compound to 2-fluoroadenosine monophosphate (2-fluoro-AMP)[1][2][3][4]. Subsequently, cellular kinases further phosphorylate 2-fluoro-AMP to 2-fluoroadenosine diphosphate (2-fluoro-ADP) and finally to the active triphosphate form, 2-fluoro-ATP[5][6].

It is important to distinguish this compound from its more commonly studied nucleoside analog, 9-β-D-arabinofuranosyl-2-fluoroadenine (F-ara-A), the active form of the prodrug fludarabine. While both compounds are purine analogs, their initial metabolic steps differ. F-ara-A is phosphorylated by deoxycytidine kinase. In contrast, this compound is a substrate for APRT[1].

Figure 1: Metabolic activation pathway of this compound.

Molecular Targets and Mechanism of Action

The cytotoxicity of this compound is primarily mediated by its active metabolite, 2-fluoro-ATP, which interferes with nucleic acid synthesis through multiple mechanisms.

Inhibition of DNA Polymerases

2-fluoro-ATP acts as a competitive inhibitor of DNA polymerases, enzymes crucial for DNA replication and repair. By mimicking the natural substrate dATP, 2-fluoro-ATP competes for the active site of these enzymes. The incorporation of this compound monophosphate (2-fluoro-AMP) into the growing DNA strand can lead to chain termination, thereby halting DNA synthesis[7]. DNA polymerases α, δ, and ε are among the key enzymes affected.

Incorporation into DNA

In addition to inhibiting DNA polymerases, 2-fluoro-AMP can be incorporated into the DNA strand. This incorporation disrupts the normal structure of the DNA helix and can create sites that are resistant to further elongation by DNA polymerases, leading to DNA strand breaks and the induction of apoptosis.

Inhibition of Ribonucleotide Reductase

Ribonucleotide reductase (RNR) is a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA[8]. 2-fluoro-ADP, the diphosphate metabolite of this compound, is a potent inhibitor of RNR. Inhibition of RNR leads to a depletion of the intracellular pool of deoxyribonucleotides, which further potentiates the inhibition of DNA synthesis and enhances the cytotoxic effects of the drug.

Incorporation into RNA

2-fluoro-ATP can also be utilized as a substrate by RNA polymerases, leading to its incorporation into RNA molecules[9]. The presence of this compound in RNA can disrupt RNA processing, stability, and function, ultimately interfering with protein synthesis and other vital cellular processes. Specifically, its incorporation can affect transcription elongation by RNA polymerase II.

Figure 2: Key cellular targets of this compound metabolites.

Quantitative Data on Enzyme Inhibition

| Enzyme Target | Inhibitor | IC50 / Ki | Cell Line / Conditions |

| Ribonucleotide Reductase | Various non-nucleoside inhibitors | 40 nM - 4.7 µM | Human RNR |

| Ribonucleotide Reductase | dATP (natural inhibitor) | Ki of 74 ± 24 µM | Prevotella copri NrdD |

| DNA Polymerase | Various nucleotide analogs | Varies (µM to nM range) | In vitro assays |

Note: The table summarizes data for related inhibitors to provide a general context for the potency of nucleotide analogs. Specific values for 2-fluoro-ATP require further experimental determination.

Experimental Protocols

Protocol 1: DNA Polymerase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of 2-fluoro-ATP on DNA polymerase activity.

Materials:

-

Purified DNA polymerase (e.g., human DNA polymerase α)

-

Activated calf thymus DNA (as a primer-template)

-

[³H]-dTTP (radiolabeled thymidine triphosphate)

-

Unlabeled dATP, dCTP, dGTP

-

2-fluoro-ATP (test inhibitor)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, activated calf thymus DNA, [³H]-dTTP, and unlabeled dATP, dCTP, and dGTP.

-

Add varying concentrations of 2-fluoro-ATP to different reaction tubes. Include a control with no inhibitor.

-

Initiate the reaction by adding the DNA polymerase to each tube.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding ice-cold TCA to precipitate the DNA.

-

Collect the precipitated DNA on glass fiber filters and wash with cold TCA and ethanol.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of 2-fluoro-ATP and determine the IC50 value.

Figure 3: Workflow for DNA polymerase inhibition assay.

Protocol 2: Ribonucleotide Reductase Activity Assay

This protocol describes a method to measure the inhibition of ribonucleotide reductase by 2-fluoro-ADP.

Materials:

-

Purified ribonucleotide reductase (R1 and R2 subunits)

-

[³H]-CDP (radiolabeled cytidine diphosphate)

-

ATP (as an allosteric activator)

-

Dithiothreitol (DTT) (as a reducing agent)

-

2-fluoro-ADP (test inhibitor)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO₄)

-

Perchloric acid

-

Potassium hydroxide

-

HPLC system

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ATP, and DTT.

-

Add varying concentrations of 2-fluoro-ADP to different reaction tubes. Include a control with no inhibitor.

-

Add the R1 and R2 subunits of ribonucleotide reductase to the mixture.

-

Initiate the reaction by adding [³H]-CDP.

-

Incubate at 37°C for a specific time.

-

Stop the reaction by adding perchloric acid.

-

Neutralize the samples with potassium hydroxide.

-

Separate the product, [³H]-dCDP, from the substrate, [³H]-CDP, using HPLC.

-

Quantify the amount of [³H]-dCDP formed and calculate the percentage of inhibition to determine the IC50 value.

Figure 4: Workflow for ribonucleotide reductase activity assay.

Protocol 3: Measurement of this compound Incorporation into DNA

This protocol details a method to quantify the incorporation of this compound into cellular DNA.

Materials:

-

Cell line of interest

-

[³H]-2-Fluoroadenine

-

Cell culture medium and supplements

-

DNA extraction kit

-

Scintillation counter

Procedure:

-

Culture the cells to the desired confluency.

-

Treat the cells with [³H]-2-Fluoroadenine at a specific concentration for a defined period.

-

Harvest the cells and wash them to remove unincorporated radiolabel.

-

Extract the genomic DNA using a DNA extraction kit.

-

Quantify the concentration of the extracted DNA.

-

Measure the radioactivity of a known amount of the DNA using a scintillation counter.

-

Calculate the amount of [³H]-2-Fluoroadenine incorporated per microgram of DNA.

References

- 1. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleotide Analogues as Probes for DNA and RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation | Springer Nature Experiments [experiments.springernature.com]

- 4. What are DNA-directed DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 5. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]

- 6. Enzymatic synthesis and 19F NMR studies of this compound-substituted RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methodology to probe subunit interactions in ribonucleotide reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

2-Fluoroadenine: A Technical Guide to its Discovery, History, and Core Scientific Principles

Introduction

2-Fluoroadenine (2-FA) is a fluorinated purine analogue that has played a significant role in the fields of biochemistry and medicinal chemistry. As a potent antimetabolite, its discovery and subsequent investigation have provided valuable insights into nucleotide metabolism and have paved the way for the development of important therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, mechanism of action, and key experimental data related to this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and History

The initial synthesis of this compound was reported in 1969 by Calley N. Eaton and George H. Denny Jr. Concurrently, the pioneering work on the nucleosides of this compound was published in the same year by John A. Montgomery and Kathleen Hewson of the Southern Research Institute. Montgomery, a key figure in the development of anticancer drugs, and his team at the Southern Research Institute were instrumental in exploring the potential of purine analogues as therapeutic agents. Their work was part of a broader effort that led to the discovery of several FDA-approved anticancer drugs, including fludarabine, a nucleoside analogue of this compound. Fludarabine was first synthesized in 1968 by Montgomery and Hewson and was approved for medical use in the United States in 1991.[1] The Southern Research Institute established itself as a powerhouse in cancer research, with a "Dream Team" of scientists including Montgomery, Howard Skipper, Frank Schabel, and Lee Bennett, who collectively advanced the understanding and treatment of cancer through the development of novel chemotherapeutic agents.

Synthesis of this compound

The original synthesis of this compound, as described by Eaton and Denny in 1969, involves the diazotization of 2,6-diaminopurine.

Experimental Protocol: Synthesis of this compound

Starting Material: 2,6-Diaminopurine

Reagents:

-

Sodium nitrite (NaNO₂)

-

Fluoroboric acid (HBF₄)

Procedure:

-

A solution of 2,6-diaminopurine in fluoroboric acid is prepared and cooled to 0-5 °C.

-

An aqueous solution of sodium nitrite is added dropwise to the cooled solution while maintaining the temperature below 5 °C. This step facilitates the diazotization of the 2-amino group.

-

The resulting diazonium salt solution is then gently warmed to induce decomposition and the substitution of the diazonium group with a fluorine atom.

-

The reaction mixture is cooled, and the precipitated crude this compound is collected by filtration.

-

The crude product is purified by recrystallization from water to yield pure this compound.

Mechanism of Action

This compound exerts its cytotoxic effects as a purine antimetabolite. It is a toxic compound to both non-proliferating and proliferating tumor cells. Its mechanism of action involves intracellular activation to its triphosphate form, which then interferes with critical cellular processes, primarily DNA and RNA synthesis.

Metabolic Activation

For this compound to become active, it must be converted into its nucleoside and subsequently into its nucleotide forms. The metabolic activation pathway is as follows:

-

Conversion to 2-Fluoroadenosine: this compound is a substrate for adenine phosphoribosyltransferase (APRT), which converts it to 2-fluoroadenosine monophosphate (2-F-AMP). Alternatively, it can be converted to 2-fluoroadenosine by purine nucleoside phosphorylase.

-

Phosphorylation to the Triphosphate: 2-fluoroadenosine is then phosphorylated by cellular kinases, primarily adenosine kinase, to form 2-fluoroadenosine monophosphate (2-F-AMP), diphosphate (2-F-ADP), and the active triphosphate (2-F-ATP).

The following diagram illustrates the metabolic activation of this compound:

Caption: Metabolic activation pathway of this compound to its active triphosphate form.

Inhibition of DNA and RNA Synthesis

The active metabolite, 2-fluoro-ATP, acts as a fraudulent nucleotide that competes with the natural deoxyadenosine triphosphate (dATP) and adenosine triphosphate (ATP) for incorporation into newly synthesized DNA and RNA strands, respectively.

-

Inhibition of DNA Polymerase: 2-fluoro-ATP is a potent inhibitor of DNA polymerases. Its incorporation into the growing DNA chain leads to the termination of DNA elongation, thereby halting DNA replication.

-

Inhibition of RNA Polymerase: Similarly, 2-fluoro-ATP can be incorporated into RNA by RNA polymerases, leading to the synthesis of fraudulent RNA molecules and the inhibition of protein synthesis. This disruption of both DNA and RNA synthesis ultimately leads to cell death.

The following diagram depicts the inhibitory action of 2-F-ATP on nucleic acid synthesis:

Caption: 2-F-ATP competitively inhibits DNA and RNA polymerases.

Quantitative Data

The cytotoxic effects of this compound and its derivatives have been evaluated in various cancer cell lines. The following table summarizes some of the available quantitative data.

| Compound | Cell Line | Assay | IC₅₀ | Reference |

| This compound | CEM (human leukemia) | Growth Inhibition | 0.15 µM | Parker WB, et al. (1998) |

| This compound | Balb-3T3 | DNA Synthesis Inhibition | ~2.2 µM | MedChemExpress |

| This compound | Balb-3T3 | RNA Synthesis Inhibition | ~2.2 µM | MedChemExpress |

| This compound | Balb-3T3 | Protein Synthesis Inhibition | ~2.2 µM | MedChemExpress |

| This compound | MRC-5 (non-proliferating) | Cytotoxicity (96h) | >100 µM | MedChemExpress |

| 9-β-D-Arabinofuranosyl-2-fluoroadenine (F-ara-A) | JOK-1 (hairy cell leukemia) | Growth Inhibition | Not specified | PubMed ID: 8757827 |

| 9-β-D-Arabinofuranosyl-2-fluoroadenine (F-ara-A) | L1210 (mouse leukemia) | Growth Inhibition | Not specified | PubMed ID: 8757827 |

Mechanisms of Resistance

Resistance to this compound and its nucleoside analogs can develop through various mechanisms. A primary mechanism of acquired resistance to 9-β-D-arabinofuranosyl-2-fluoroadenine (F-ara-A), the nucleoside of this compound, is a deficiency in the activity of deoxycytidine kinase (dCK). This enzyme is crucial for the initial phosphorylation of F-ara-A to its monophosphate form. Reduced dCK activity leads to decreased intracellular accumulation of the active triphosphate metabolite, F-ara-ATP, thereby conferring resistance.[1]

The following workflow illustrates the mechanism of resistance to F-ara-A:

Caption: Deficiency in deoxycytidine kinase activity leads to resistance to F-ara-A.

Relationship to Fludarabine

This compound is the core purine base of the important anticancer drug fludarabine. Fludarabine is the 5'-monophosphate of 9-β-D-arabinofuranosyl-2-fluoroadenine (F-ara-A). It is administered as a prodrug and is rapidly dephosphorylated in the plasma to F-ara-A, which is then taken up by cells and converted to the active F-ara-ATP. Therefore, the discovery and understanding of this compound were foundational to the development of fludarabine.

Conclusion

The discovery of this compound and the subsequent elucidation of its mechanism of action have had a lasting impact on cancer chemotherapy. The pioneering work of researchers at the Southern Research Institute laid the groundwork for the development of fludarabine, a drug that remains a cornerstone in the treatment of certain leukemias and lymphomas. The study of this compound continues to provide valuable insights into the intricacies of nucleotide metabolism and the design of novel antimetabolites. This technical guide serves as a comprehensive resource for professionals in the field, summarizing the key historical, chemical, and biological aspects of this important molecule.

References

An In-depth Technical Guide to the Biochemical Properties of 2-Fluoroadenine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical properties of 2-Fluoroadenine (2-FA), a potent purine antimetabolite. This compound, primarily utilized in its prodrug form, fludarabine phosphate, exhibits significant cytotoxicity in both proliferating and non-proliferating cancer cells. Its mechanism of action centers on the disruption of DNA, RNA, and protein synthesis following its intracellular conversion to the active triphosphate metabolite, 2-fluoro-adenosine triphosphate (2-F-ATP). This document details the metabolic activation pathway, inhibitory effects on key cellular enzymes, induction of apoptosis, and provides relevant quantitative data. Furthermore, it outlines detailed experimental protocols for the assessment of its biochemical effects and includes visualizations of key cellular pathways affected by this compound.

Introduction

This compound is a synthetic purine analog characterized by the substitution of a hydrogen atom with fluorine at the 2-position of the adenine ring. This modification confers unique biochemical properties that have been exploited in the development of anticancer therapies. While this compound itself can be cytotoxic, it is most commonly administered as the nucleoside analog prodrug, 9-β-D-arabinofuranosyl-2-fluoroadenine (fludarabine), which is subsequently metabolized to release this compound within the target cells. Its primary therapeutic application is in the treatment of hematological malignancies, such as chronic lymphocytic leukemia (CLL). This guide will delve into the core biochemical characteristics of this compound, providing researchers and drug development professionals with a detailed understanding of its molecular interactions and cellular consequences.

Mechanism of Action

The cytotoxic effects of this compound are a direct result of its intracellular anabolism to 2-fluoro-adenosine triphosphate (2-F-ATP). This active metabolite acts as a fraudulent nucleotide, interfering with critical cellular processes.

Inhibition of Nucleic Acid Synthesis

2-F-ATP is a potent inhibitor of DNA and RNA synthesis. It competitively inhibits DNA polymerases and can also be incorporated into newly synthesized DNA strands. The presence of the fluorine atom at the 2' position of the arabinose sugar in the incorporated fludarabine monophosphate (F-ara-AMP) sterically hinders the action of DNA ligase and DNA primase, leading to chain termination and the cessation of DNA replication.[1] Similarly, 2-F-ATP can be incorporated into RNA chains by RNA polymerases, leading to the inhibition of transcription and subsequent protein synthesis.

Disruption of Protein Synthesis

The inhibition of RNA synthesis is a primary contributor to the disruption of protein synthesis. By interfering with the production of messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA), this compound effectively halts the cellular machinery required for translating genetic information into functional proteins. This ablation of RNA and protein synthesis is a key mechanism of its cytotoxicity, particularly in non-dividing cells.[2]

Metabolic Pathway

The activation of this compound is a multi-step enzymatic process that occurs intracellularly.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, particularly in lymphocytes. This process is critical to its therapeutic efficacy in treating leukemias. The accumulation of DNA damage and the inhibition of essential biosynthetic pathways trigger the intrinsic apoptotic pathway. This involves the activation of a cascade of cysteine-aspartic proteases known as caspases and is regulated by the Bcl-2 family of proteins.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its active metabolite.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| CEM | Human Leukemia | 0.15 | [2] |

| HeLa | Cervical Cancer | 200 ± 18 | [2] |

| MCF-7 | Breast Cancer | 105 ± 3 | [2] |

| HTB-26 | Breast Cancer | 10 - 50 | [3] |

| PC-3 | Pancreatic Cancer | 10 - 50 | [3] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [3] |

Table 2: Inhibitory Concentrations of 2-Fluoro-ara-ATP (F-ara-ATP) against DNA Polymerases

| Enzyme | IC50 (µM) | Citation |

| DNA Polymerase α | 1.6 | [1] |

| DNA Polymerase β | 24 | [1] |

| DNA Polymerase γ | 44 | [1] |

| DNA Polymerase ε | 1.3 | [1] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effects of this compound on a cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

After the MTT incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting or shaking.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the log of the drug concentration.

Western Blot Analysis of Apoptosis Markers

This protocol describes the detection of key apoptosis-related proteins, such as cleaved caspase-3 and members of the Bcl-2 family, in cells treated with this compound.

Materials:

-

Cells treated with this compound and untreated control cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells with lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-cleaved caspase-3) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

Analysis of this compound Metabolites by HPLC-MS/MS

This protocol provides a general workflow for the extraction and analysis of this compound and its phosphorylated metabolites from cell lysates using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

-

Cells treated with this compound

-

Cold methanol

-

Water

-

Chloroform

-

HPLC system coupled to a tandem mass spectrometer

-

C18 reverse-phase HPLC column

-

Mobile phases (e.g., ammonium acetate buffer and acetonitrile)

-

Internal standard (e.g., a stable isotope-labeled analog)

Procedure:

-

After treatment, wash the cells with cold PBS and quench metabolism by adding cold methanol.

-

Scrape the cells and collect them.

-

Perform a liquid-liquid extraction using a methanol/water/chloroform mixture to separate the polar metabolites (including this compound and its phosphates) from lipids and other cellular components.

-

Centrifuge to separate the phases and collect the aqueous (polar) layer.

-

Dry the aqueous extract under a stream of nitrogen or by lyophilization.

-

Reconstitute the dried extract in the initial mobile phase for HPLC analysis.

-

Inject the sample onto the HPLC-MS/MS system.

-

Separate the metabolites using a C18 column with a gradient of mobile phases.

-

Detect and quantify this compound, 2-F-AMP, 2-F-ADP, and 2-F-ATP using multiple reaction monitoring (MRM) mode on the tandem mass spectrometer. Specific precursor-to-product ion transitions for each analyte should be determined and optimized.

-

Use an internal standard to correct for variations in extraction efficiency and instrument response.

-

Construct calibration curves using standards of each analyte to determine the absolute concentrations in the cell extracts.

Conclusion

This compound is a powerful antimetabolite with a well-defined mechanism of action that culminates in the inhibition of DNA, RNA, and protein synthesis, and the induction of apoptosis. Its clinical utility, particularly in the form of its prodrug fludarabine, underscores the importance of understanding its biochemical properties. This technical guide has provided a detailed overview of its mechanism, metabolism, and effects on cellular pathways, supported by quantitative data and experimental protocols. The provided methodologies and visualizations serve as a valuable resource for researchers and scientists engaged in the study of purine analogs and the development of novel anticancer therapies. Further research into the specific interactions of 2-F-ATP with various cellular enzymes and the detailed elucidation of its impact on signaling networks will continue to enhance our understanding and application of this important class of therapeutic agents.

References

In Vitro Toxicity of 2-Fluoroadenine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroadenine (2-FA) is a purine nucleoside analogue that has garnered significant interest in cancer research due to its cytotoxic effects on various cancer cell lines. As a fluorinated adenosine analog, its mechanism of action primarily revolves around the disruption of nucleic acid synthesis, ultimately leading to cell death. This technical guide provides an in-depth overview of the in vitro toxicity studies of this compound, with a focus on its mechanism of action, quantitative cytotoxicity data, and detailed experimental protocols. The information presented here is intended to be a valuable resource for researchers and professionals involved in the development of novel anticancer therapies.

Mechanism of Action

This compound is a prodrug that, upon cellular uptake, is converted to its active triphosphate form, 2-fluoro-arabinosyladenine triphosphate (F-ara-ATP), by cellular kinases. F-ara-ATP exerts its cytotoxic effects through multiple mechanisms:

-

Inhibition of DNA Synthesis: F-ara-ATP competitively inhibits DNA polymerases, key enzymes in DNA replication and repair. Its incorporation into the growing DNA strand leads to chain termination, thereby halting DNA synthesis.[1][2]

-

Inhibition of Ribonucleotide Reductase: This enzyme is crucial for the production of deoxyribonucleotides, the building blocks of DNA. F-ara-ATP inhibits ribonucleotide reductase, leading to a depletion of the deoxyribonucleotide pool necessary for DNA replication.[1]

-

Inhibition of DNA Primase and Ligase: F-ara-ATP also interferes with the functions of DNA primase, which synthesizes RNA primers for DNA replication, and DNA ligase I, which joins DNA fragments.[1][2]

-

Induction of Apoptosis: The accumulation of DNA damage and the disruption of cellular processes trigger programmed cell death, or apoptosis. This compound has been shown to induce apoptosis in various cancer cell lines, including chronic lymphocytic leukemia (CLL) cells and human T-cell leukemia virus type 1 (HTLV-1)-infected T cells.[3][4] This process involves the activation of caspase cascades and is influenced by the expression of apoptosis-related proteins such as Bcl-2 and Bax.[5]

The following diagram illustrates the key steps in the mechanism of action of this compound.

Caption: Mechanism of action of this compound leading to apoptosis.

Quantitative Toxicity Data

The in vitro cytotoxicity of this compound and its active metabolite, fludarabine, has been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

Table 1: IC50 Values of Fludarabine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| WSU-NHL | Lymphoid Neoplasm | 0.049 |

| CAL-54 | Kidney Carcinoma | 0.065 |

| LAMA-84 | Chronic Myeloid Leukemia | 0.101 |

| NCI-H2122 | Lung Adenocarcinoma | 0.225 |

| JURL-MK1 | Chronic Myeloid Leukemia | 0.239 |

| SU-DHL-5 | B-cell Lymphoma | 0.329 |

| UACC-62 | Melanoma | 0.528 |

| MDA-MB-231 | Breast Carcinoma | 0.573 |

| NCI-H446 | Small Cell Lung Carcinoma | 0.612 |

| NCI-H1755 | Lung Adenocarcinoma | 0.633 |

| SUP-B15 | Lymphoblastic Leukemia | 0.686 |

| NALM-6 | B-cell Leukemia | 0.749 |

| KYSE-140 | Esophageal Carcinoma | 0.810 |

| RS4-11 | Leukemia | 0.823 |

| U-118-MG | Glioma | 0.875 |

| SNU-398 | Hepatocellular Carcinoma | 1.092 |

| ME-180 | Cervical Carcinoma | 1.128 |

| RH-1 | Rhabdomyosarcoma | 1.150 |

| KARPAS-231 | B-cell Leukemia | 1.170 |

| RC-K8 | B-cell Lymphoma | 1.172 |

| 697 | Lymphoblastic Leukemia | 1.218 |

| SK-GT-2 | Stomach Carcinoma | 1.279 |

| BT-20 | Breast Carcinoma | 1.332 |

| BT-549 | Breast Carcinoma | 1.350 |

| P30-OHK | Lymphoblastic Leukemia | 1.365 |

| Data sourced from the Genomics of Drug Sensitivity in Cancer database.[6] |

Table 2: Fludarabine-Induced Apoptosis in Chronic Lymphocytic Leukemia (CLL) Cells

| Treatment | % Apoptotic Cells (Patient PBLs) | % Apoptotic Cells (Normal PBLs) |

| Control (no treatment) | 3.81 ± 1.98 | 4.11 ± 2.14 |

| Fludarabine (1 µM/ml for 48 hrs) | 14.78 ± 7.83 | 9.99 ± 5.60 |

| PBLs: Peripheral Blood Lymphocytes. Data from a study on B-CLL patients.[7] |

Experimental Protocols

Detailed and standardized protocols are essential for reproducible in vitro toxicity studies. The following sections provide comprehensive methodologies for key assays used to evaluate the effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

-

Cell Seeding:

-

Harvest cells in the logarithmic growth phase.

-

Determine cell viability using a method such as trypan blue exclusion; ensure viability is >90%.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL for leukemic cell lines).[8]

-

Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator.

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to achieve the desired final concentrations.

-

Add the this compound dilutions to the appropriate wells. Include a vehicle control (solvent only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL MTT stock solution in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well.[9]

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization and Absorbance Reading:

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Workflow for Annexin V and Propidium Iodide apoptosis assay.

Protocol:

-

Cell Preparation:

-

Induce apoptosis by treating cells with this compound at the desired concentrations and for the appropriate duration.

-

Harvest cells (including any floating cells for adherent cultures) and wash them once with cold 1X PBS.[11]

-

Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[13]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

-

-

Flow Cytometry Analysis:

-

After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[12]

-

Analyze the samples by flow cytometry within one hour.

-

Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content.

Protocol:

-

Cell Fixation:

-

Treat cells with this compound and harvest as previously described.

-

Wash the cells with PBS and resuspend the pellet in a small volume of PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate on ice for at least 30 minutes or store at -20°C for later analysis.

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).

-

-

Flow Cytometry Analysis:

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

-

The DNA content will be displayed as a histogram, with distinct peaks representing cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptotic Signaling Pathway

This compound-induced apoptosis is a complex process involving multiple signaling pathways. The DNA damage caused by the inhibition of DNA synthesis can activate the p53 tumor suppressor protein, which in turn can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[5] This ultimately leads to the activation of caspases, the executioners of apoptosis. Additionally, studies have shown that fludarabine can inhibit the NF-κB signaling pathway, which is known to promote cell survival.[3] The STAT1 pathway has also been implicated in fludarabine-induced apoptosis.[4]

Caption: Simplified overview of this compound-induced apoptotic signaling pathways.

Conclusion

This technical guide provides a comprehensive overview of the in vitro toxicity of this compound, a promising agent in anticancer research. The detailed information on its mechanism of action, quantitative cytotoxicity data, and standardized experimental protocols serves as a valuable resource for scientists and researchers in the field of drug development. Further investigation into the intricate signaling pathways and the development of resistance mechanisms will be crucial for optimizing the therapeutic potential of this compound and its derivatives.

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. researchgate.net [researchgate.net]

- 3. Fludarabine induces apoptosis of human T-cell leukemia virus type 1-infected T cells via inhibition of the nuclear factor-kappaB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Drug: Fludarabine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 7. researchgate.net [researchgate.net]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. MTT (Assay protocol [protocols.io]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. kumc.edu [kumc.edu]

- 13. researchgate.net [researchgate.net]

Early Studies of 2-Fluoroadenine: A Technical Overview of its Antimetabolite Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational research on 2-Fluoroadenine (2-FA) as a potent antimetabolite. We delve into its mechanism of action, early preclinical data, and the experimental protocols that established its cytotoxic and macromolecular synthesis inhibitory effects. This document is intended to provide a comprehensive resource for professionals in drug development and cancer research.

Core Concepts: Mechanism of Action

This compound exerts its cytotoxic effects by acting as a purine antagonist. Once it enters the cell, it is metabolized into its active triphosphate form, 2-fluoro-adenosine triphosphate (2-F-ATP). This fraudulent nucleotide interferes with essential cellular processes, primarily through the inhibition of DNA and RNA synthesis, and to a lesser extent, protein synthesis.[1] The incorporation of 2-F-ATP into growing nucleic acid chains leads to chain termination and cellular apoptosis.

Quantitative Analysis of Cytotoxicity

Early in vitro studies established the potent cytotoxic effects of this compound across various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values from these seminal investigations.

| Cell Line | IC50 (µM) | Incubation Time (hours) | Reference |

| CEM (human T-lymphoblastoid) | 0.15 | 4 | [1] |

| Balb/3T3 (mouse fibroblast) | 0.22 | 30 | [1] |

| MRC-5 (human lung fibroblast) | Not specified (cytotoxicity observed up to 1000 µM) | 96 | [1] |

Experimental Protocols

The following sections detail the methodologies employed in early studies to characterize the antimetabolite activity of this compound.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound was often determined using a colorimetric assay with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the appropriate wells. Include a vehicle control (medium without the compound).

-

Incubation: Incubate the plates for the desired period (e.g., 4, 30, or 96 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration.

Inhibition of DNA and RNA Synthesis (Radiolabeled Precursor Incorporation)

The effect of this compound on DNA and RNA synthesis was assessed by measuring the incorporation of radiolabeled nucleosides.

Protocol:

-

Cell Culture: Culture cells in appropriate medium to a logarithmic growth phase.

-

Pre-incubation with this compound: Treat the cells with varying concentrations of this compound for a specified time.

-

Radiolabeling:

-

For DNA Synthesis: Add [³H]thymidine (1 µCi/mL) to the cell culture and incubate for 1-2 hours.

-

For RNA Synthesis: Add [³H]uridine (1 µCi/mL) to the cell culture and incubate for 1-2 hours.

-

-

Cell Lysis and Precipitation:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells with a lysis buffer (e.g., 0.5% SDS).

-

Precipitate the macromolecules (DNA and RNA) by adding ice-cold 10% trichloroacetic acid (TCA).

-

-

Filtration and Scintillation Counting:

-

Collect the precipitate by filtering through glass fiber filters.

-

Wash the filters with 5% TCA and then with ethanol.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Express the results as a percentage of the radioactivity incorporated in the treated cells compared to the untreated control cells.

Visualizing the Molecular Pathway and Experimental Logic

To further elucidate the processes described, the following diagrams were generated using the Graphviz DOT language.

Caption: Metabolic activation of this compound.

Caption: Mechanism of this compound-induced cytotoxicity.

Caption: Experimental workflow for assessing 2-FA activity.

References

2-Fluoroadenine effects on purine metabolism

An in-depth analysis of the effects of 2-Fluoroadenine on purine metabolism reveals its significant role as a potent antimetabolite, primarily through its active phosphorylated derivatives that disrupt nucleic acid synthesis and induce cytotoxicity. This technical guide provides a comprehensive overview of the mechanism of action, quantitative biological data, and key experimental protocols for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound (2-FA) is a toxic purine analog that exerts its effects after intracellular conversion to its active nucleotide forms.[1][2] It is also the active metabolite of the prodrug fludarabine (9-β-D-arabinofuranosyl-2-fluoroadenine), which is dephosphorylated in the plasma to 2-fluoro-ara-A (F-ara-A) and then transported into cells.[3][4]

Metabolic Activation

Once inside the cell, both 2-FA and F-ara-A are phosphorylated by cellular kinases. The initial and rate-limiting step for F-ara-A is its phosphorylation to 2-fluoro-ara-adenosine monophosphate (F-ara-AMP) by deoxycytidine kinase (dCK).[4][5] Subsequent phosphorylations by other kinases lead to the formation of the diphosphate (F-ara-ADP) and the active triphosphate (F-ara-ATP).[5] Similarly, 2-FA is converted to 2-fluoroadenosine triphosphate (F-ATP).[1][6]

Molecular Targets and Cellular Effects

The primary cytotoxic effects of 2-FA are mediated by its triphosphate derivatives, F-ara-ATP and F-ATP, which interfere with nucleic acid synthesis through multiple mechanisms:

-

Inhibition of DNA Polymerases: F-ara-ATP acts as a competitive inhibitor of DNA polymerases α, δ, and ε, which are crucial for DNA replication and repair. Its incorporation into the DNA strand leads to chain termination.[3][4]

-

Inhibition of Ribonucleotide Reductase (RNR): Both F-ara-ATP and F-ATP inhibit RNR, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. This depletes the intracellular pool of deoxynucleoside triphosphates (dNTPs) necessary for DNA synthesis.[3][4][7][8]

-

Inhibition of DNA Primase and Ligase: F-ara-ATP also inhibits DNA primase and DNA ligase I, further disrupting DNA replication and repair processes.[3][4]

-

Incorporation into DNA and RNA: Both 2-FA and F-ara-A metabolites are incorporated into DNA and RNA.[1][4] This incorporation disrupts the structure and function of these nucleic acids, leading to inhibition of protein synthesis and induction of apoptosis.

Quantitative Data on Biological Activity

The cytotoxic effects of this compound and its prodrug, fludarabine, have been quantified in various studies.

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| This compound (F-Ade) | CEM | Cell Growth | IC50 (4h) | 0.15 µM | [3] |

| 2-Fluoro-ATP (F-ATP) | CEM | Metabolite Stability | Half-life | ~5 hours | [3] |

| Fludarabine | Leukemic Lymphocytes (in vivo) | Metabolite Concentration | Peak F-ara-ATP | 19 µM (median) | [9][10] |

| Clofarabine (related purine analog) | CEM | Ribonucleotide Reductase | Inhibition Saturation | 25 µM (Cl-F-ara-ATP) | [8] |

Experimental Protocols

Cell Viability Assay

This protocol is a general guideline for determining the cytotoxicity of this compound using a tetrazolium-based assay (e.g., MTT or MTS).

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with no compound).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 4, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Addition of Reagent:

-

MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

-

MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Analysis of Intracellular Metabolites by HPLC-MS

This protocol outlines the general steps for quantifying intracellular levels of 2-FA metabolites like F-ara-ATP.

-

Cell Culture and Treatment: Culture cells to the desired density and treat with this compound or fludarabine for the specified time.

-

Cell Harvesting and Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cells using a suitable extraction buffer (e.g., 70% methanol).

-

Sample Preparation: Centrifuge the cell lysate to pellet the debris. Collect the supernatant containing the metabolites.

-

HPLC-MS Analysis:

-

Inject the supernatant into an HPLC system coupled with a mass spectrometer (MS).

-

Use a suitable column (e.g., a hypercarb column) for separation of the phosphorylated metabolites.

-

Employ an appropriate mobile phase gradient (e.g., ammonium acetate and acetonitrile).

-

Set the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) of the metabolites of interest (e.g., F-ara-ATP).

-

-

Quantification: Use a standard curve generated with known concentrations of the metabolite to quantify its amount in the cell extracts.

Resistance Mechanisms

The primary mechanism of resistance to fludarabine, and by extension this compound, is the downregulation or loss of deoxycytidine kinase (dCK) activity.[5] Since dCK is essential for the initial phosphorylation and activation of F-ara-A, its deficiency prevents the formation of the cytotoxic F-ara-ATP.[11][12] Increased expression of ribonucleotide reductase has also been associated with fludarabine resistance.[11]

Conclusion

This compound is a potent purine antimetabolite that, following intracellular phosphorylation, effectively inhibits key enzymes involved in DNA and RNA synthesis. Its multifaceted mechanism of action, which includes the inhibition of DNA polymerases and ribonucleotide reductase, as well as its incorporation into nucleic acids, leads to the induction of cell death in both proliferating and non-proliferating cells.[1] Understanding the metabolic pathways, molecular targets, and mechanisms of resistance associated with this compound is crucial for its application in cancer therapy and for the development of novel therapeutic strategies.

References

- 1. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism and metabolic actions of 6-methylpurine and this compound in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CellTiter-Fluor™ Cell Viability Assay Protocol [promega.com]

- 5. ossila.com [ossila.com]

- 6. researchgate.net [researchgate.net]

- 7. Designer gene therapy using an Escherichia coli purine nucleoside phosphorylase/prodrug system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. Cellular pharmacology of fludarabine triphosphate in chronic lymphocytic leukemia cells during fludarabine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 11. Detailed Functional and Proteomic Characterization of Fludarabine Resistance in Mantle Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Correlation of deoxycytidine kinase gene expression with fludarabine resistance in patients with chronic lymphocytic leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Stability and Pharmacokinetics of 2-Fluoroadenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroadenine (2-FA) is a purine analog that, in its nucleoside form as 9-β-D-arabinofuranosyl-2-fluoroadenine (2-F-ara-A or fludarabine), is a cornerstone in the treatment of various hematological malignancies. Administered as the prodrug fludarabine phosphate (2-F-ara-AMP), it undergoes rapid in vivo conversion to its active form, 2-F-ara-A. The therapeutic efficacy and toxicity profile of fludarabine are intrinsically linked to the in vivo stability and pharmacokinetic properties of 2-F-ara-A and its intracellular metabolites. This technical guide provides a comprehensive overview of the in vivo disposition of this compound, detailing its pharmacokinetic parameters, metabolic fate, and the experimental protocols utilized for its characterization.

In Vivo Pharmacokinetics of 2-F-ara-A

Fludarabine phosphate is almost quantitatively and rapidly dephosphorylated in the plasma to 2-F-ara-A, which is considered the systemically circulating active moiety. The pharmacokinetic profile of 2-F-ara-A has been extensively studied in cancer patients, revealing a multi-compartmental disposition.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic parameters of 2-F-ara-A following intravenous administration of fludarabine phosphate are summarized in the table below. These values are derived from studies in adult cancer patients.

| Parameter | Value | Reference |

| Distribution Half-Life (t½α) | 4.97 minutes | [1] |

| 0.60 hours | [2] | |

| Elimination Half-Life (t½β) | 1.38 hours | [1] |

| 9.3 hours | [2] | |

| Terminal Half-Life (t½γ) | 10.41 hours | [1] |

| Mean Residence Time (MRT) | 10.51 hours | [1] |

| Total Body Clearance (CL) | 67.98 ± 19.58 mL/min/m² | [1] |

| 9.07 ± 3.77 L/h/m² | [2] | |

| Volume of Distribution (Vd) | ||

| Central Compartment (V1) | 7.49 L/m² (0.20 L/kg) | [1] |

| Steady State (Vdss) | 44.17 L/m² (1.19 L/kg) | [1] |

| 96.2 ± 26.0 L/m² | [2] | |

| Renal Excretion | ~24% of the dose excreted as unchanged 2-F-ara-A over 5 days | [2] |

| Oral Bioavailability | Approximately 55% | [3] |

Note: The plasma concentration-time profile of 2-F-ara-A is best described by a three-compartment open model.[1] The elimination of 2-F-ara-A is influenced by renal function, and dose adjustments are recommended for patients with renal impairment.[1]

Metabolic Pathway of this compound

The in vivo activity of this compound is dependent on its intracellular conversion to the active triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP). This process is initiated by the uptake of 2-F-ara-A into the cell, followed by a series of phosphorylation steps.

Experimental Protocols

The determination of 2-F-ara-A pharmacokinetics relies on sensitive and specific analytical methods to quantify the drug in biological matrices. A typical experimental workflow for a clinical pharmacokinetic study is outlined below.

Typical Experimental Workflow for a Pharmacokinetic Study

Detailed Methodologies

1. Blood Sample Collection and Processing:

-

Sample Collection: Whole blood samples are collected in tubes containing an anticoagulant (e.g., EDTA).

-

Time Points: Sampling times are critical and should be designed to capture the distribution and elimination phases of the drug. A typical schedule includes a pre-dose sample and multiple samples at various time points post-administration.

-

Plasma Separation: Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) promptly after collection to ensure the stability of the analyte.

-

Storage: Plasma samples are stored at -80°C until analysis.

2. Sample Preparation for LC-MS/MS Analysis:

-

Protein Precipitation: A common method for sample clean-up involves protein precipitation. An organic solvent, such as acetonitrile or methanol, often containing an internal standard, is added to the plasma sample. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.

-

Solid-Phase Extraction (SPE): For higher sensitivity and cleaner extracts, SPE can be employed. This technique involves passing the plasma sample through a cartridge containing a sorbent that retains the analyte of interest. After washing to remove interfering substances, the analyte is eluted with a suitable solvent.

3. LC-MS/MS Quantification of 2-F-ara-A:

-

Chromatographic Separation: The prepared sample extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is typically used to separate 2-F-ara-A from other plasma components.

-

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer (MS/MS). The instrument is operated in multiple reaction monitoring (MRM) mode to specifically and sensitively detect and quantify 2-F-ara-A and its internal standard.

-

Quantification: A calibration curve is generated by analyzing standards of known 2-F-ara-A concentrations in the same biological matrix. The concentration of 2-F-ara-A in the study samples is then determined by interpolating their response against the calibration curve.

Conclusion

The in vivo stability of fludarabine phosphate is characterized by its rapid conversion to 2-F-ara-A, the pharmacologically active entity. The pharmacokinetic profile of 2-F-ara-A is well-defined, exhibiting a multi-phasic elimination pattern and a significant dependence on renal function for its clearance. Understanding the intracellular metabolic activation to F-ara-ATP is crucial for elucidating its mechanism of action. The methodologies outlined in this guide provide a robust framework for the continued investigation of this compound's pharmacokinetics, which is essential for optimizing its therapeutic use and developing novel drug delivery strategies.

References

- 1. Pharmacokinetics of 2-F-ara-A (9-beta-D-arabinofuranosyl-2-fluoroadenine) in cancer patients during the phase I clinical investigation of fludarabine phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic study of fludarabine phosphate (NSC 312887) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic study of single doses of oral fludarabine phosphate in patients with "low-grade" non-Hodgkin's lymphoma and B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Fluoroadenine as a Precursor for Nucleoside Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-fluoroadenine as a critical precursor in the synthesis of potent nucleoside analogs. We will delve into the synthetic methodologies, quantitative biological data, mechanisms of action, and the experimental workflows central to the development of these therapeutic agents. This document is intended to be a comprehensive resource for professionals in the fields of medicinal chemistry, oncology, and virology.

Introduction: The Significance of this compound in Nucleoside Analog Design

This compound is a purine analog that serves as a key building block for a class of nucleoside analogs with significant therapeutic applications, primarily as anticancer and antiviral agents. The strategic incorporation of a fluorine atom at the 2-position of the adenine ring system profoundly influences the electronic properties of the nucleobase. This modification can enhance the metabolic stability of the resulting nucleoside analogs and modulate their interaction with target enzymes, often leading to improved efficacy and a more favorable pharmacokinetic profile.

The resulting nucleoside analogs, such as clofarabine and gemcitabine (a difluoro-derivative), are pro-drugs that undergo intracellular phosphorylation to their active triphosphate forms. These triphosphates can then act as competitive inhibitors or alternative substrates for DNA and RNA polymerases, leading to the termination of nucleic acid synthesis and the induction of apoptosis in rapidly dividing cancer cells or virus-infected cells.

Synthesis of Nucleoside Analogs from this compound

The synthesis of nucleoside analogs from this compound typically involves the coupling of the purine base with a suitably protected sugar moiety, often a furanose or a derivative thereof. Two primary strategies are employed: convergent and linear synthesis.

General Synthetic Strategies

-

Convergent Synthesis: This approach involves the separate synthesis of the modified purine base (this compound) and the sugar derivative, followed by their coupling in a later step. This strategy is highly flexible and allows for the independent modification of both the base and the sugar.

-

Linear Synthesis: In this method, the fluorine atom is introduced at a later stage of the synthesis, after the nucleoside has been formed. While less common for this compound analogs, it can be an effective strategy in certain cases.

A crucial step in these syntheses is the glycosylation reaction, where the N9 atom of this compound is coupled with the C1' of the sugar. This reaction often produces a mixture of α and β anomers, which then require separation, typically by chromatography.

Key Experimental Protocols

Below are representative, detailed protocols for the synthesis of important nucleoside analogs derived from or related to this compound.

Protocol 1: Synthesis of 2'-Deoxy-2'-fluoroadenosine

This protocol describes a convenient synthesis from commercially available this compound.[1][2]

-

Silylation of this compound: A suspension of this compound in an appropriate solvent is treated with a silylating agent, such as bis(trimethylsilyl)amine, in the presence of a catalyst like ammonium sulfate, and refluxed to obtain silylated this compound.

-

Glycosylation: The silylated this compound is coupled with a protected sugar derivative, such as phenyl 3,5-bis[O-(t-butyldimethylsilyl)]-2-deoxy-1-thio-D-erythro-pentofuranoside.[1] This reaction typically yields a mixture of α and β anomers.

-

Anomer Separation: The α and β anomers are separated using column chromatography.

-

Desilylation: The separated anomers are desilylated using a reagent like tetrabutylammonium fluoride (TBAF) in an organic solvent to yield the final 2'-deoxy-2'-fluoroadenosine products.[1]

Protocol 2: Synthesis of Clofarabine (2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine)

This protocol outlines a chemoenzymatic approach to the synthesis of clofarabine.[3]

-

Preparation of 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate (2F Ara-1P): This key intermediate is synthesized from 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose in a three-step conversion without the isolation of intermediary products.[3]

-

Enzymatic Condensation: The synthesized 2FAra-1P is condensed with 2-chloroadenine. This reaction is catalyzed by the recombinant E. coli purine nucleoside phosphorylase (PNP).[3]

-

Purification: The resulting clofarabine is purified to yield the final product. This method has been reported to achieve a 67% yield.[3]

Protocol 3: Synthesis of Gemcitabine (2',2'-difluoro-2'-deoxycytidine)

This protocol describes a general industrial synthesis process for gemcitabine hydrochloride.[4]

-

Preparation of 3-(2,2-diethyl-1,3-dioxolyl)-2,2-difluoro-3-hydroxyl-propionic acid ethyl ester: 2,3-oxo-isopentylidene-D-glyceraldehyde is used as the starting material and undergoes an addition reaction.[4]

-

Ring Opening and Cyclization: The product from the previous step undergoes ring opening and then cyclization.

-

Hydroxyl Protection: The hydroxyl groups are protected using TBDPSCl and benzoyl chloride to form an intermediate.[4]

-

Reduction and Mesylation: The intermediate is then reduced and mesylated.

-

Condensation with Cytosine: The mesylated intermediate is condensed with cytosine.

-

Deprotection and Salt Formation: Finally, the product is deprotected and treated with hydrochloric acid to form gemcitabine hydrochloride.[4]

Biological Activity and Quantitative Data

Nucleoside analogs derived from this compound exhibit potent anticancer and antiviral activities. Their efficacy is typically evaluated through in vitro assays that measure cytotoxicity against cancer cell lines and inhibition of viral replication.

Anticancer Activity

The anticancer activity of these analogs is often attributed to their ability to disrupt DNA synthesis and induce apoptosis. The tables below summarize the in vitro cytotoxicity of clofarabine and gemcitabine against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Clofarabine

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| CEM | Leukemia | 0.028 | [5] |

| HL-60 | Leukemia | 0.035 | [5] |

| K562 | Leukemia | 0.042 | [5] |

| A549 | Lung Cancer | 0.29 | [5] |

| HCT116 | Colon Cancer | 0.15 | [5] |

Table 2: In Vitro Anticancer Activity of Gemcitabine

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MiaPaCa-2 | Pancreatic Cancer | 0.038 | [6] |

| PANC-1 | Pancreatic Cancer | 0.045 | [6] |

| BxPC-3 | Pancreatic Cancer | 0.025 | [6] |

| CaLo | Cervical Cancer | 0.89 | [7] |

| HeLa | Cervical Cancer | 0.32 | [7] |

| CasKi | Cervical Cancer | 0.11 | [7] |

Antiviral Activity

Certain this compound nucleoside analogs have shown promise as antiviral agents, particularly against hepatitis C virus (HCV). Their mechanism of action often involves the inhibition of the viral RNA-dependent RNA polymerase (NS5B).

Table 3: In Vitro Antiviral Activity of Selected Fluorinated Nucleoside Analogs

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) | Reference |

| 2'-Deoxy-2'-fluorocytidine | HCV | Huh-7 | 5.4 | >100 | >18.5 | [8] |

| Sofosbuvir (related prodrug) | HCV | Huh-7 | 0.094 | >100 | >1064 | [9] |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index.

Pharmacokinetic Properties

The clinical utility of these analogs is also determined by their pharmacokinetic profiles. The following table summarizes key pharmacokinetic parameters for clofarabine and gemcitabine.

Table 4: Pharmacokinetic Parameters of Clofarabine and Gemcitabine

| Drug | Administration | Clearance (L/h/kg) | Volume of Distribution (L/kg) | Half-life (h) | Bioavailability (%) | Reference |

| Clofarabine | IV | 24.0 (renal) + 29.8 (non-renal) for a 70kg patient | 1.8 | 5.2 | N/A | [10] |

| Gemcitabine | IV | 2.5 | 50 | 0.7 | N/A | [11] |

Mechanisms of Action

The therapeutic effects of this compound nucleoside analogs are mediated by their interference with fundamental cellular processes, primarily nucleic acid synthesis and the induction of programmed cell death.

Anticancer Mechanism: Induction of Apoptosis

Upon entering a cancer cell, this compound nucleoside analogs are phosphorylated to their active triphosphate forms by cellular kinases, with deoxycytidine kinase (dCK) playing a crucial role in the initial phosphorylation step.[12][13] The triphosphate analog then competes with natural deoxynucleotides for incorporation into DNA by DNA polymerases. This incorporation leads to chain termination and the accumulation of DNA strand breaks, which triggers a DNA damage response. This, in turn, activates the intrinsic pathway of apoptosis.

The apoptotic cascade initiated by these analogs typically involves the release of cytochrome c from the mitochondria, which then associates with Apaf-1 and pro-caspase-9 to form the apoptosome. The apoptosome activates caspase-9, which in turn activates the executioner caspases, such as caspase-3 and -7. These executioner caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[14][15] Recent studies have also implicated the activation of the p53/STING pathway in the pro-apoptotic and immunogenic effects of clofarabine.[5]

Caption: Anticancer mechanism of this compound nucleoside analogs.

Antiviral Mechanism: Inhibition of Viral Polymerase

In the context of viral infections, particularly HCV, this compound-derived nucleoside analogs also act as chain terminators of viral nucleic acid synthesis. After being converted to their triphosphate form within the host cell, they are recognized as substrates by the viral RNA-dependent RNA polymerase (NS5B). The incorporation of the analog triphosphate into the growing viral RNA chain prevents further elongation, thereby halting viral replication.[16] The selectivity of these analogs for the viral polymerase over host cell polymerases is a critical determinant of their therapeutic index.

Caption: Antiviral mechanism of this compound nucleoside analogs against HCV.

Experimental and Drug Discovery Workflow

The development of novel nucleoside analogs from this compound follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

Caption: A generalized workflow for nucleoside analog drug discovery.

This workflow encompasses:

-

Lead Identification and Design: Computational modeling and structure-activity relationship (SAR) studies are used to design novel this compound nucleoside analogs with predicted activity against a specific target.

-

Chemical Synthesis: The designed compounds are synthesized using the methods described in Section 2.

-

In Vitro Screening: The synthesized compounds are screened for their biological activity in cell-based assays (e.g., cytotoxicity assays for anticancer agents, viral replication assays for antivirals).

-

Lead Optimization: Promising compounds ("hits") are further modified to improve their potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy: The optimized lead compounds are tested in animal models of the target disease to evaluate their efficacy and safety.

-

Preclinical Development: The most promising candidate undergoes extensive preclinical testing, including toxicology, pharmacokinetics, and formulation development, to support an Investigational New Drug (IND) application.[17]

-

Clinical Trials: The drug candidate progresses through Phase I, II, and III clinical trials to evaluate its safety and efficacy in humans.

Conclusion